(R)-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate
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Overview
Description
®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate thioxopropan-2-yl derivative under controlled conditions. One common method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates . The reaction conditions often include mild temperatures and the absence of an inert atmosphere, making the process both economical and environmentally friendly.
Industrial Production Methods
Industrial production of carbamates, including ®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate, often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis process . Additionally, the use of nonmetallic reagents like Si(OMe)4 and DBU as CO2 capture agents and catalysts enables the direct conversion of low-concentration CO2 into carbamates .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating enzyme activity . This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate include other carbamates such as:
- tert-butyl carbamate
- ethyl carbamate
- methyl carbamate
Uniqueness
What sets ®-tert-butyl (1-(ethylamino)-1-thioxopropan-2-yl)carbamate apart from other carbamates is its unique thioxopropan-2-yl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2O2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(ethylamino)-1-sulfanylidenepropan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-6-11-8(15)7(2)12-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,15)(H,12,13)/t7-/m1/s1 |
InChI Key |
XKKNZMANWJBUJR-SSDOTTSWSA-N |
Isomeric SMILES |
CCNC(=S)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=S)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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